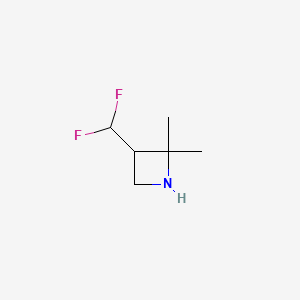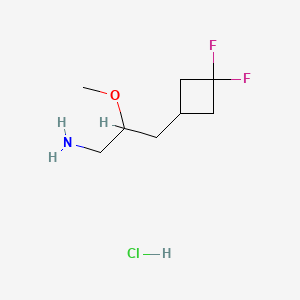
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are often of interest due to their unique chemical properties, which can include increased stability, lipophilicity, and bioavailability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes ring expansion.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a difluorocyclobutyl ring. This combination can confer unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
2866352-30-7 |
|---|---|
Molekularformel |
C8H16ClF2NO |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
3-(3,3-difluorocyclobutyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-7(5-11)2-6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H |
InChI-Schlüssel |
XFNAUNDZDMAQNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1CC(C1)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)

![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
amine dihydrochloride](/img/structure/B13455795.png)
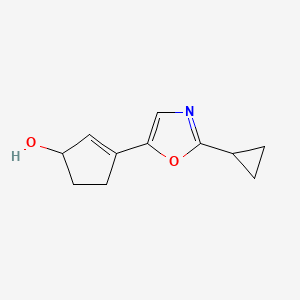
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
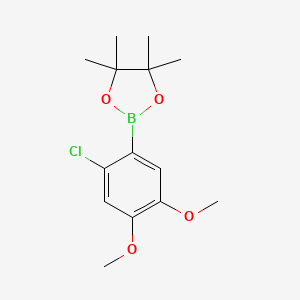
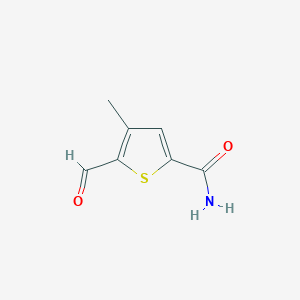
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
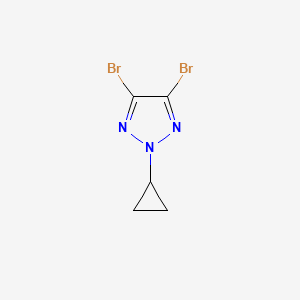
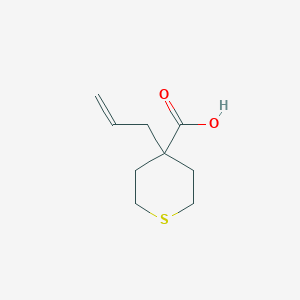
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)

